![molecular formula C14H18BrN3O3S B494993 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide CAS No. 873671-58-0](/img/structure/B494993.png)
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mechanism of Action
Target of Action
The compound “5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide” is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and transporters . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with . They can act as inhibitors, activators, or modulators of their targets
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of targets . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The result of a compound’s action at the molecular and cellular level can include changes in cell function, gene expression, or cell survival. Imidazole derivatives have been reported to have a variety of effects, including antimicrobial activity and cytotoxicity
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their distribution and action.
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
5-bromo-N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3S/c1-11-8-13(21-2)14(9-12(11)15)22(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSPHCRYXHQDMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2C=CN=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide |
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